![molecular formula C21H14N5NaO6S B610096 4-[2-[1,5-ジヒドロ-3-(4-ニトロフェニル)-5-オキソ-1-フェニル-4H-ピラゾール-4-イリデン]ヒドラジニル]-ベンゼンスルホン酸ナトリウム塩 CAS No. 1177131-02-0](/img/structure/B610096.png)

4-[2-[1,5-ジヒドロ-3-(4-ニトロフェニル)-5-オキソ-1-フェニル-4H-ピラゾール-4-イリデン]ヒドラジニル]-ベンゼンスルホン酸ナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

PHPS1 Sodium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

Biology: Employed in cell biology research to investigate its effects on cell proliferation, differentiation, and signaling pathways.

Medicine: Studied for its potential therapeutic applications in treating diseases related to abnormal cell signaling, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

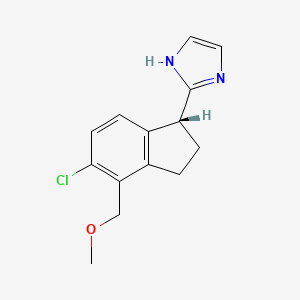

Target of Action

The primary target of this compound, also known as PHPS1 Sodium, is the Src Homology 2 domain-containing phosphatase 2 (SHP2) protein . SHP2 is a major protein tyrosine phosphatase (PTP) that plays a significant role in maintaining immunological homeostasis by regulating many facets of immune cell signaling .

Mode of Action

PHPS1 Sodium acts as an inhibitor of SHP2 . It inhibits the activity of SHP2 by binding to it, thereby preventing it from carrying out its normal function in the cell . This interaction results in changes in the cell’s signaling pathways, affecting various cellular processes .

Biochemical Pathways

The inhibition of SHP2 by PHPS1 Sodium affects several biochemical pathways. One of these is the extracellular-regulated kinase (Erk1/2) signaling pathway . The compound’s action also influences the signal transducer and activator of transcription 3 (STAT3) pathway . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Result of Action

The inhibition of SHP2 by PHPS1 Sodium has several molecular and cellular effects. For instance, it has been found to ameliorate acute kidney injury by inhibiting the Erk1/2-STAT3 signaling pathway . It also reduces vascular smooth muscle cell proliferation, which could potentially protect against atherosclerosis .

生化学分析

Biochemical Properties

PHPS1 Sodium interacts with several enzymes and proteins. It has been identified as a potent inhibitor of Shp2, Shp2-R362K, Shp1, PTP1B, and PTP1B-Q . The nature of these interactions involves the formation of a seven hydrogen bond lattice between the sulfonate moiety of PHPS1 Sodium and the PTP signature loop of the enzyme .

Cellular Effects

PHPS1 Sodium has significant effects on various types of cells and cellular processes. It inhibits hepatocyte growth factor-stimulated epithelial cell scattering and branching morphogenesis . It also increases myelin basic protein (MBP) levels in zebrafish embryo spinal cord .

Molecular Mechanism

At the molecular level, PHPS1 Sodium exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphatase activity of Shp2, thereby affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

Over time, PHPS1 Sodium has been observed to inhibit the proliferation of human tumor cells

Dosage Effects in Animal Models

In animal models, the effects of PHPS1 Sodium vary with different dosages. For example, it has been shown to render Ldlr -/- mice less susceptible to atherosclerosis development when administered at a dosage of 3 mg/kg .

Metabolic Pathways

It is known to interact with several enzymes and proteins, suggesting that it may have effects on metabolic flux or metabolite levels .

Subcellular Localization

Given its ability to permeate cells and inhibit the phosphatase activity of Shp2, it is likely that it is localized to the cytoplasm where Shp2 is typically found .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PHPS1 Sodium involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-methyl-5-pyrazolone to form the hydrazone intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production of PHPS1 Sodium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

化学反応の分析

Types of Reactions

PHPS1 Sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert PHPS1 Sodium into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of PHPS1 Sodium .

類似化合物との比較

Similar Compounds

Shp2 Inhibitor II: Another selective inhibitor of Shp2 with similar inhibitory effects.

PTP Inhibitor V: A phosphatase inhibitor with broader specificity compared to PHPS1 Sodium.

PP2: A Src family kinase inhibitor that also affects Shp2 signaling.

Uniqueness

PHPS1 Sodium is unique due to its high selectivity for Shp2 and its ability to modulate specific signaling pathways without affecting other phosphatases significantly. This selectivity makes it a valuable tool for studying Shp2-related biological processes and potential therapeutic applications .

特性

IUPAC Name |

sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHVHZFYTKWRFD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)